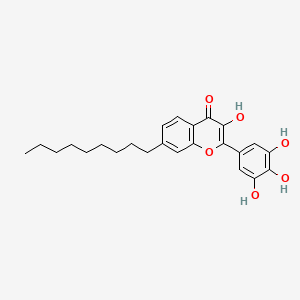![molecular formula C24H22Cl2N2O2 B12600595 5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline CAS No. 648897-11-4](/img/structure/B12600595.png)
5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline is a complex organic compound characterized by its unique structure, which includes two quinoline units linked through a central carbon atom, each substituted with chlorine and isopropoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-8-hydroxyquinoline with isopropyl bromide under basic conditions to form the isopropoxy derivative. This intermediate is then subjected to further chlorination to introduce the second chlorine atom at the 5-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the isopropoxy groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
科学的研究の応用
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
2,6-Diisopropylaniline: This compound shares the isopropyl group but differs in its core structure and functional groups.
4,8-Bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Similar in having chlorine and isopropyl groups but differs in its application and core structure.
Uniqueness
5,5’-Dichloro-8,8’-bis[(propan-2-yl)oxy]-7,7’-biquinoline is unique due to its dual quinoline structure, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability.
特性
CAS番号 |
648897-11-4 |
|---|---|
分子式 |
C24H22Cl2N2O2 |
分子量 |
441.3 g/mol |
IUPAC名 |
5-chloro-7-(5-chloro-8-propan-2-yloxyquinolin-7-yl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C24H22Cl2N2O2/c1-13(2)29-23-17(11-19(25)15-7-5-9-27-21(15)23)18-12-20(26)16-8-6-10-28-22(16)24(18)30-14(3)4/h5-14H,1-4H3 |
InChIキー |
QYPVVLPCIMYYBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC(=C4C=CC=NC4=C3OC(C)C)Cl)Cl)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


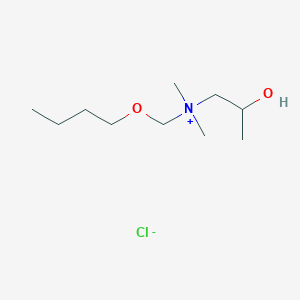
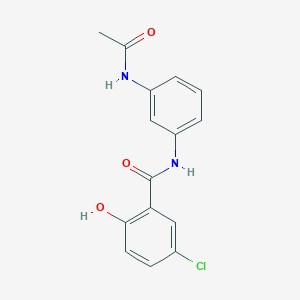
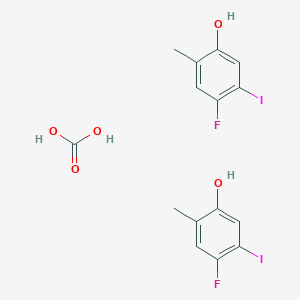

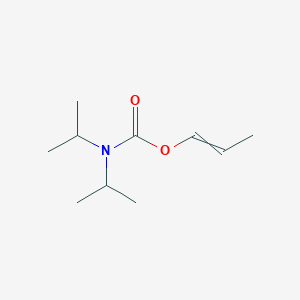
![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
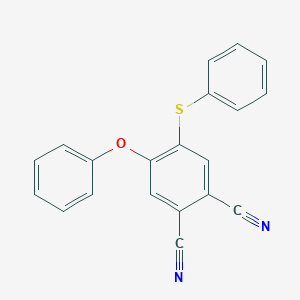
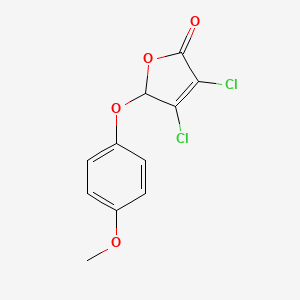
![1,2,3,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B12600568.png)

![Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-](/img/structure/B12600584.png)
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600597.png)
![2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12600607.png)
